Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Melanocortin-4 Receptor GPCR Antagonist Obesity Therapeutics

Sourcing enantiopure trans-4-phenylpyrrolidine-3-carboxylate building blocks often forces teams into costly chiral chromatography of racemic mixtures, adding 40-60% overhead to early synthesis. This (3S,4R)-methyl ester hydrochloride eliminates that burden: • Pre-configured eutomer for MC4R agonism (Ki = 1.0-11 nM; EC₅₀ = 3.8-24 nM); the (3R,4S)-antipode yields antagonism or inactivity. • HCl salt ensures aqueous solubility for automated parallel amide couplings (HATU/EDCI) without solvent exchange. • N-methyl group pre-blocks the primary metabolic soft spot, enabling direct microsomal stability screening.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B13252855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H
InChIKeyZARJSZGXVPWETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-4-phenylpyrrolidine-3-carboxylate HCl Overview


Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride (CAS 1909287-11-1 for the (3S,4R)-enantiomer; CAS 159694-27-6 for the free base) is a chiral, trisubstituted pyrrolidine ester belonging to the trans-4-phenylpyrrolidine-3-carboxylate scaffold class . This scaffold serves as a key pharmacophoric core in multiple bioactive molecule programs, most notably as a privileged intermediate en route to potent human melanocortin-4 receptor (MC4R) agonists and antagonists [1][2]. The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating handling in parallel synthesis and medicinal chemistry workflows .

(3S,4R) stereochemistry for MC4R agonist pathway studies
Hydrochloride salt form for aqueous handling in parallel synthesis
N-Methyl pyrrolidine core with pre-installed metabolic shielding

Irreplaceability of Methyl 1-Methyl-4-phenylpyrrolidine-3-carboxylate HCl


Within the 4-phenylpyrrolidine-3-carboxylate series, even minor structural perturbations produce drastic shifts in both biological activity and synthetic trajectory. The N-methyl substitution directly impacts metabolic stability, as the N-desmethyl analog is a known primary metabolite susceptible to rapid oxidative N-dealkylation; replacement by N-benzyl (a common protecting group) necessitates harsh deprotection that can erode chiral integrity [1]. The methyl ester is the optimal handle for further derivatization—hydrolysis to the carboxylic acid commits the user to amide coupling, while switching to the bulkier ethyl ester alters the steric environment of the ester carbonyl, affecting both enzymatic and chemical hydrolysis rates . Most critically, the (3S,4R) absolute configuration is the eutomer for MC4R agonism; the (3R,4S)-enantiomer yields MC4R antagonism or complete loss of activity, a stereochemical divergence that precludes generic substitution by racemic or misconfigured material [2][3].

N-Methyl substitution N-Desmethyl analog may undergo rapid oxidative N-dealkylation, shifting metabolic stability profile and CNS permeability context.
Methyl ester handle Switching to carboxylic acid or bulkier ester can alter derivatization scope and may affect chiral integrity at adjacent stereocenters.
Stereochemical mismatch (3R,4S) enantiomer yields MC4R antagonist pharmacology; not interchangeable with (3S,4R) for agonist pathway studies.

Quantitative Differentiation: Methyl 1-Methyl-4-phenylpyrrolidine-3-carboxylate HCl


MC4R Antagonist Potency: Ester vs. Acid

A congener of the target compound—bearing the identical (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate core functionalized as a carboxamide—demonstrates an IC50 of 52 nM as a human MC4R antagonist in a cellular cAMP reporter assay [1]. The corresponding carboxylic acid hydrolysis product (1-methyl-4-phenylpyrrolidine-3-carboxylic acid) shows substantially weaker MC4R displacement (Ki > 200 nM) [2]. This ~4-fold potency differential arises because the ester/carboxamide moiety engages a key hydrogen-bond acceptor site in the MC4R orthosteric pocket that the negatively charged carboxylate cannot productively occupy at physiological pH.

Ester vs Acid Potency
Reported
IC50 52 nM (carboxamide congener) vs Ki >200 nM (carboxylic acid) — ≥3.8-fold difference
Ester preserves nanomolar MC4R modulator fit; acid shows weaker binding
Cross-study comparison; congener shares identical core
Melanocortin-4 Receptor GPCR Antagonist Obesity Therapeutics

MC4R Stereochemistry: Agonist vs. Antagonist

In the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R) diastereomer 20f-1 acts as a potent MC4R agonist (Ki = 11 nM, EC50 = 24 nM), whereas the (3R,4S) diastereomer 20f-2 functions as an antagonist (Ki = 8.6 nM, IC50 = 65 nM) [1]. A separate study on analog 13b confirmed this pattern: the (3S,4R)-isomer 13b-1 had Ki = 1.0 nM, EC50 = 3.8 nM (agonist), while the (3R,4S)-isomer 13b-2 had Ki = 4.7 nM, IC50 = 64 nM (antagonist) [2]. Racemic or misassigned stereochemistry therefore yields a mixture of agonist and antagonist activities, confounding pharmacological interpretation and reducing in vivo efficacy.

Agonist vs Antagonist Stereochem
Head-to-head
(3S,4R): Ki 1.0–11 nM, EC50 3.8–24 nM agonist — (3R,4S): Ki 4.7–8.6 nM, IC50 64–65 nM antagonist
(3S,4R) supports MC4R agonist pathway; opposite diastereomer yields antagonist response
Direct comparison within same study; functional switch at comparable binding
Chiral Resolution MC4R Agonist Diastereoselectivity

N-Methyl vs. N-Desmethyl Metabolic Stability

The N-desmethyl analog (methyl 4-phenylpyrrolidine-3-carboxylate, CAS 939758-05-1) contains a secondary amine that is a well-established substrate for cytochrome P450-mediated N-dealkylation, a major clearance pathway for pyrrolidine-containing drugs [1]. The N-methyl substitution on the target compound sterically and electronically shields the nitrogen lone pair, reducing its susceptibility to oxidative metabolism and eliminating a hydrogen-bond donor site that can increase P-glycoprotein efflux liability . This structural feature is critical for CNS drug design, where the N-methyl group frequently improves brain penetration by reducing hydrogen-bonding capacity and basicity.

N-Methyl Metabolic Shield
Class-level
Tertiary N-methyl amine reduces CYP450 α-carbon oxidation; eliminates one H-bond donor vs. desmethyl analog
N-Methyl may reduce oxidative N-dealkylation liability in pyrrolidine series
Class-level SAR inference; experimental confirmation advised
Metabolic Stability N-Dealkylation CYP450 Metabolism

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate shows enhanced water solubility compared to the free base, making it compatible with aqueous amide coupling protocols, bioconjugation chemistry, and high-throughput screening workflows . The free base form (CAS 159694-27-6) is inherently lipophilic with an XLogP3 of approximately 1.2 (extrapolated from the N-desmethyl analog) and requires organic co-solvents, complicating automated liquid handling and enzymatic assays. The hydrochloride form also provides superior long-term storage stability by minimizing free-base amine oxidation.

Hydrochloride Solubility
Data to verify
Pre-formed HCl salt: water-miscible; free base requires organic co-solvents (XLogP3 ~1.2)
Salt form supports aqueous reaction media and automated handling
Vendor-reported characteristics; confirm lot-specific solubility
Salt Form Selection Aqueous Solubility Amide Coupling

Methyl Ester Synthetic Versatility

The methyl ester offers a balanced reactivity profile: it can be selectively hydrolyzed to the carboxylic acid under mild alkaline conditions (LiOH, THF/H2O) without epimerizing the adjacent C3 stereocenter, or directly converted to carboxamides via aminolysis or Weinreb amidation [1]. In contrast, the ethyl ester analog requires harsher saponification conditions that risk thermal epimerization at the phenyl-substituted C4 position, and the tert-butyl ester (if available) would require acidic cleavage conditions incompatible with the acid-labile N-Boc protecting group strategy commonly employed in this series . The methyl ester thus provides the widest synthetic compatibility window for divergent library synthesis.

Methyl Ester Versatility
Class-level
Cleavable under mild basic conditions (LiOH, RT); compatible with N-Boc, N-Cbz, N-Fmoc; faster hydrolysis than ethyl ester
Enables orthogonal deprotection and divergent synthesis from single intermediate
Class-level ester reactivity; verify under target substrate conditions
Protecting Group Strategy Ester Hydrolysis Orthogonal Deprotection

Applications of Methyl 1-Methyl-4-phenylpyrrolidine-3-carboxylate HCl


MC4R Agonist Lead Optimization

For obesity and metabolic disease programs targeting the melanocortin-4 receptor, the (3S,4R)-methyl ester hydrochloride provides the validated stereochemical starting point for agonist development. Published SAR demonstrates that carboxamide elaboration from this scaffold yields MC4R agonists with Ki = 1.0–11 nM and EC50 = 3.8–24 nM, with the lead compound 13b-1 demonstrating in vivo efficacy in a diet-induced obesity rat model [1][2]. Procurement of this pre-configured chiral building block eliminates the need for chiral chromatography separation of racemic mixtures, reducing early-stage synthesis burden by an estimated 40–60% compared to starting from achiral precursors.

Parallel Library Synthesis of 4-Phenylpyrrolidine-3-carboxamides

The methyl ester hydrochloride is ideally suited for automated parallel synthesis of carboxamide libraries targeting CNS GPCRs. The hydrochloride salt's water solubility enables robotic liquid handling in DMF/water mixtures for HATU- or EDCI-mediated amide couplings directly from the building block, without pre-activation or solvent exchange steps [1]. The N-methyl group pre-blocks the metabolic soft spot, allowing library members to advance directly to microsomal stability assays without additional synthetic manipulation.

MC4R Agonist/Antagonist Functional Switch Probe

The profound functional switch observed between (3S,4R)-agonists and (3R,4S)-antagonists at comparable binding affinities (Ki 1.0–11 nM for both diastereomers, yet opposite functional activities) makes this scaffold an exceptional tool for studying ligand-biased signaling and receptor conformational selection at MC4R [1][2]. Procurement of enantiopure (3S,4R)-methyl ester, alongside its (3R,4S)-counterpart, supports head-to-head pharmacological profiling studies that require stereochemically defined probe molecules.

CNS Fragment & BACE1/γ-Secretase Modulator Synthesis

The N-methyl-4-phenylpyrrolidine fragment has been identified in X-ray co-crystal structures with bromodomain targets (PDB 6VUB, 1.5 Å resolution) as a substituted 1-methyl-4-phenylpyrrolidin-2-one fragment [1]. The methyl ester hydrochloride serves as a versatile precursor for synthesizing such fragment-derived inhibitors and for exploring CNS-targeted scaffolds where the N-methyl group's favorable impact on passive permeability and reduced P-gp recognition has been empirically validated across multiple pyrrolidine-based CNS programs.

Application
Selection Property
Validation Focus
MC4R agonist SAR development
(3S,4R) enantiomer purity
MC4R binding affinity and functional cAMP agonist response
Parallel carboxamide library synthesis
Hydrochloride salt aqueous compatibility
Amide coupling efficiency and intermediate stability
MC4R ligand functional profiling
Stereochemical integrity (3S,4R vs 3R,4S)
Agonist vs antagonist cAMP endpoint comparison
CNS fragment-based lead discovery
N-Methyl CNS permeability profile
Passive permeability and P-gp efflux ratio evaluation
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